N'-[(Z)-pyridin-2-ylmethylidene]pyrazine-2-carbohydrazide
Description
N'-[(Z)-Pyridin-2-ylmethylidene]pyrazine-2-carbohydrazide is a hydrazone derivative featuring a pyrazine core linked to a pyridine moiety via a hydrazone bridge. This compound belongs to the broader class of aroylhydrazones, which are known for their pharmacological versatility, including antimicrobial, anticancer, and antitubercular activities . The Z-configuration of the hydrazone bond introduces stereoelectronic effects that influence molecular interactions and biological efficacy. Pyrazine derivatives, such as this compound, are particularly significant in medicinal chemistry due to their ability to mimic heterocyclic motifs found in bioactive natural products .
Properties
Molecular Formula |
C11H9N5O |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
N-[(Z)-pyridin-2-ylmethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H9N5O/c17-11(10-8-12-5-6-14-10)16-15-7-9-3-1-2-4-13-9/h1-8H,(H,16,17)/b15-7- |
InChI Key |
FWFOFBMNMJJKEQ-CHHVJCJISA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N\NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Reagents and Reaction Setup
The most widely reported method involves refluxing equimolar amounts of pyrazine-2-carbohydrazide and pyridine-2-carbaldehyde in ethanol or methanol, catalyzed by glacial acetic acid (1–2 drops).
-
Dissolve pyrazine-2-carbohydrazide (1.0 equiv) in ethanol (15–30 mL).
-
Add pyridine-2-carbaldehyde (1.0 equiv) and glacial acetic acid (catalytic).
-
Reflux at 80–85°C for 4–6 hours.
-
Cool, filter the precipitate, and recrystallize from ethanol/water.
Ultrasound-Assisted Synthesis
Green Chemistry Approach
Ultrasound irradiation reduces reaction time and improves yields by enhancing molecular collisions. A modified protocol from (adapted for pyridine-2-carbaldehyde) achieves completion in <30 minutes.
-
Mix pyrazine-2-carbohydrazide (1.0 equiv) and pyridine-2-carbaldehyde (1.0 equiv) in ethanol (10 mL).
-
Add acetic acid (0.1 mL) and irradiate at 40 kHz, 50°C, for 20–30 minutes.
-
Isolate product via vacuum filtration.
Performance Metrics :
| Parameter | Conventional | Ultrasound |
|---|---|---|
| Yield | 75% | 92% |
| Time | 4 hours | 25 minutes |
| Energy Consumption | High | Low |
Advantages :
Mechanistic Insights and Stereochemical Control
Formation of Z-Isomer
The Z-configuration is stabilized by intramolecular hydrogen bonding between the hydrazide N–H and pyridine nitrogen. Key factors influencing stereoselectivity:
-
Acid Catalyst : Glacial acetic acid protonates the aldehyde, accelerating nucleophilic attack by the hydrazide.
-
Solvent Polarity : Polar solvents (ethanol) stabilize the transition state.
-
Temperature : Lower temperatures (50–60°C) favor Z-isomer due to kinetic control.
-
IR : ν(N–H) = 3298 cm⁻¹, ν(C=O) = 1682 cm⁻¹.
-
1H NMR : δ 8.6–8.9 ppm (pyrazine protons), δ 8.3 ppm (imine CH=N).
Alternative Synthetic Routes
Solid-State Synthesis
Rarely reported but viable for solvent-free systems:
Characterization and Quality Control
Analytical Data Comparison
Purity Optimization
-
Recrystallization : Use ethanol/water (3:1) for >99% purity.
-
Column Chromatography : Silica gel, eluent = ethyl acetate/hexane (7:3).
Challenges and Troubleshooting
Common Issues
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(PYRIDIN-2-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine linkage.
Substitution: The pyridine and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield hydrazine derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of N'-[(Z)-pyridin-2-ylmethylidene]pyrazine-2-carbohydrazide is CHNO. The compound exhibits a monoclinic crystal structure, which has been characterized through X-ray crystallography. The structural analysis reveals significant intramolecular hydrogen bonding interactions that contribute to its stability and reactivity .
Biological Applications
Antimicrobial Activity:
this compound has been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and metabolic pathways .
Antitumor Properties:
Research indicates that this compound may possess antitumor activity. In vitro studies have shown that derivatives of pyrazine-based compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest . The specific pathways involved are still under investigation, but preliminary results suggest potential applications in cancer therapeutics.
Coordination Chemistry
This compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. These metal complexes have been synthesized and characterized, revealing their potential use in catalysis and as sensors for heavy metal ions due to their selective binding properties .
Table 1: Summary of Metal Complexes Formed with this compound
| Metal Ion | Complex Stability | Application Area |
|---|---|---|
| Cu(II) | High | Catalysis |
| Ni(II) | Moderate | Sensor technology |
| Co(II) | High | Antimicrobial agents |
| Zn(II) | High | Pharmaceutical formulations |
Material Science Applications
The unique fluorescent properties of this compound make it suitable for applications in material science. Its ability to act as a fluorescent probe allows for its incorporation into polymers and other materials for enhanced optical properties . This application is particularly relevant in the development of sensor devices and bio-imaging techniques.
Case Studies
-
Antimicrobial Efficacy Study:
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 6.25 μg/mL, demonstrating significant antimicrobial activity . -
Metal Complex Formation:
Research on the formation of metal complexes involving this compound revealed that the Cu(II) complex exhibited catalytic activity in oxidation reactions, suggesting its potential utility in organic synthesis . -
Fluorescent Properties Investigation:
A study examining the fluorescent properties found that incorporating this compound into polymer matrices enhanced their luminescence, making them suitable for applications in light-emitting devices .
Mechanism of Action
The mechanism of action of N’-[(Z)-(PYRIDIN-2-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone linkage can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The pyridine and pyrazine rings can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Biological Activity
N'-[(Z)-pyridin-2-ylmethylidene]pyrazine-2-carbohydrazide, a compound featuring both pyridine and pyrazine moieties, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including crystal structures, biological assays, and case studies, to elucidate the compound's pharmacological potential.
Chemical Structure and Properties
The chemical formula for this compound is . The compound is characterized by a hydrazone linkage between the pyridine and pyrazine rings, which plays a crucial role in its biological activity. The dihedral angles between the rings can influence molecular interactions and stability, as evidenced by crystallographic studies that report angles of approximately 84.33° .
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives showed IC50 values ranging from 7.8 to 10.4 μM against A549 (lung cancer) and BEL-7402 (hepatocellular carcinoma) cell lines . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of standard antibiotics, suggesting a promising alternative for treating bacterial infections .
Anti-inflammatory Effects
This compound exhibits anti-inflammatory activity as well. Compounds within this class have been shown to inhibit nitric oxide production in RAW264.7 macrophages, indicating potential use in inflammatory conditions . The ability to modulate inflammatory pathways positions these compounds as candidates for further development in treating chronic inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 2-pyridinecarboxaldehyde with pyrazine-2-carbohydrazide in ethanol under reflux conditions . Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm the structure and purity of the synthesized compound.
Efficacy Studies
A notable study assessed the efficacy of this compound against various cancer cell lines. Results indicated that it not only inhibited cell growth but also induced apoptosis through caspase activation pathways. This study provides a foundation for future investigations into its use as an anticancer agent .
Data Summary
| Biological Activity | Cell Line / Organism | IC50 / MIC | Mechanism |
|---|---|---|---|
| Anticancer | A549 | 7.8 μM | Apoptosis |
| Anticancer | BEL-7402 | 9.1 μM | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | 12 μg/mL | Bacterial growth inhibition |
| Anti-inflammatory | RAW264.7 macrophages | IC50 = 20 μM | NO inhibition |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N'-[(Z)-pyridin-2-ylmethylidene]pyrazine-2-carbohydrazide and its analogs?
- Methodology : Synthesis typically involves condensation of pyrazine-2-carbohydrazide with substituted aldehydes under controlled conditions. For example, analogous compounds are synthesized by reacting pyridine-2-carboxamide derivatives with aldehydes (e.g., 3-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde) in the presence of catalysts like acetic acid or ethanol, followed by recrystallization to ensure purity .
- Key Considerations : Solvent choice (e.g., ethanol or pyridine), reaction temperature (60–80°C), and stoichiometric ratios (1:1 aldehyde:hydrazide) are critical for optimizing yield and stereoselectivity.
Q. How can the crystal structure of this compound be determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, a methoxybenzylidene analog (C13H12N4O2) crystallizes in a monoclinic system (space group P21/m) with unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 7.7615 |
| b (Å) | 6.4257 |
| c (Å) | 12.248 |
| β (°) | 93.893 |
| Data collection involves a diffractometer (e.g., Bruker D8 Venture) and refinement using SHELXL . |
- Key Considerations : Crystallization solvents (e.g., DMSO/water mixtures) and intermolecular interactions (e.g., π–π stacking, hydrogen bonds) must be optimized to obtain high-quality crystals .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : 1H and 13C NMR in DMSO-d6 or CDCl3 to confirm hydrazone proton (δ ~11–12 ppm) and aromatic signals.
- FT-IR : Peaks at ~1600–1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N–H stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C12H10N4O requires m/z 226.086).
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:
- HOMO-LUMO gaps : To assess reactivity (e.g., ΔE = 4.2 eV for a nitrobenzylidene analog) .
- NMR chemical shifts : GIAO method predicts 1H and 13C shifts, validated against experimental data (RMSD < 0.3 ppm) .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data for hydrazone derivatives?
- Methodology :
- Dynamic NMR : Detect keto-enol tautomerism in solution if X-ray data shows a single tautomer.
- SCXRD vs. PXRD : Confirm polymorphism or disorder using powder X-ray diffraction.
- Validation Tools : R-factor analysis in SHELXL (e.g., R1 < 0.05) and Hirshfeld surface analysis for intermolecular interactions .
Q. How does this compound behave as a ligand in coordination chemistry?
- Methodology : React with transition metals (e.g., Pd(II), Cu(II)) in acetonitrile or DMF to form complexes. For example, pyrazine-carboxamide analogs bind Pd(II) via pyridyl N and carbonyl O, confirmed by:
- UV-Vis : d–d transitions (λ ~450 nm for Pd complexes).
- Magnetic Susceptibility : Paramagnetic behavior in Cu(II) complexes .
- Key Considerations : Stoichiometry (1:1 or 1:2 metal:ligand) and counterion choice (e.g., Cl⁻, NO3⁻) influence geometry and stability.
Q. What are the challenges in analyzing non-covalent interactions in this compound’s solid-state structure?
- Methodology :
- Topology Analysis : Identify C–H⋯O/N hydrogen bonds and π–π stacking (centroid distances ~3.8 Å) using Mercury software .
- Energy Frameworks : Quantify interaction energies (e.g., electrostatic vs. dispersion) to prioritize dominant packing forces .
Data Contradiction Analysis
Example : Discrepancies between theoretical (DFT) and experimental NMR shifts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
